![molecular formula C20H20Cl2N2O2S2 B4655781 5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4655781.png)
5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Overview
Description
5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, methylsulfanyl, and diazatricyclo moieties. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then subjected to cyclization reactions under controlled conditions to form the tricyclic core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or alkoxides.
Cyclization: The formation of the tricyclic structure involves intramolecular cyclization reactions, often facilitated by bases or acids.
Scientific Research Applications
5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the thioether and diazatricyclo moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with tricyclic structures and similar functional groups, such as:
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^2,6]trideca-1(9),2(7),10,12-tetraen-6-one
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,6]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
The uniqueness of 5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2S2/c1-4-24-18(25)16-12-8-20(2,3)26-9-15(12)28-17(16)23-19(24)27-10-11-5-6-13(21)14(22)7-11/h5-7H,4,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOYPMBMXDCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=C(C=C3)Cl)Cl)SC4=C2CC(OC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4655702.png)
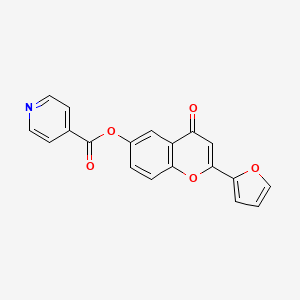
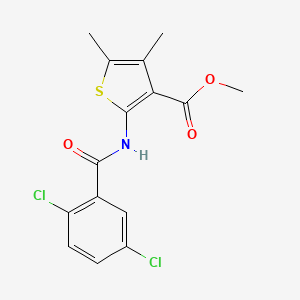
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)
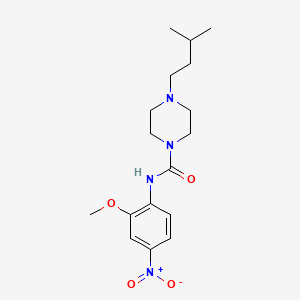
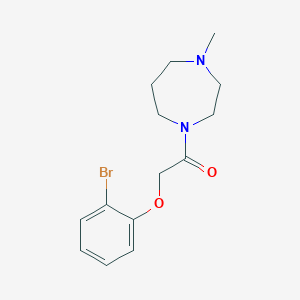
![3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B4655738.png)
![2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE](/img/structure/B4655741.png)
![3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4655744.png)

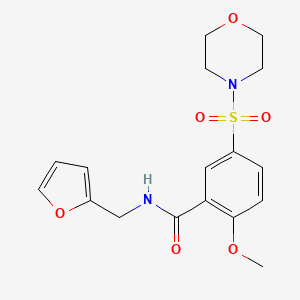
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one](/img/structure/B4655761.png)
![4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4655763.png)
